molecular formula C10H7ClF3IOS B14034866 1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14034866
M. Wt: 394.58 g/mol
InChI Key: RCQCOAIWEFESGO-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IOS and a molecular weight of 394.58 g/mol This compound is characterized by the presence of a chloro group, an iodo group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-iodo-4-(trifluoromethylthio)benzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the molecule.

Properties

Molecular Formula

C10H7ClF3IOS

Molecular Weight

394.58 g/mol

IUPAC Name

1-chloro-1-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-4,9H,1H3

InChI Key

RCQCOAIWEFESGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)I)Cl

Origin of Product

United States

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